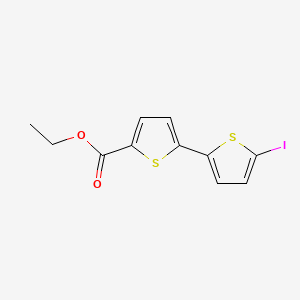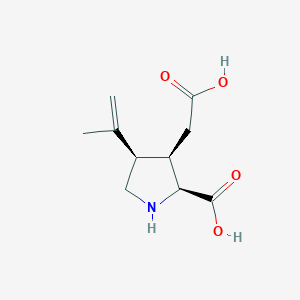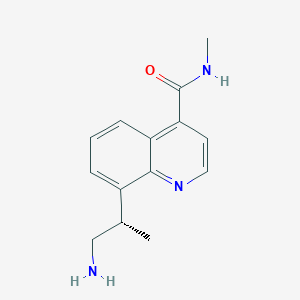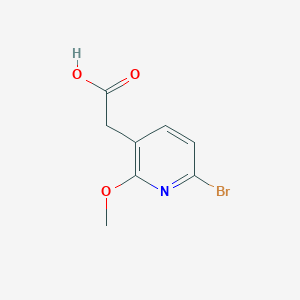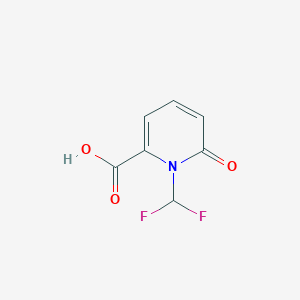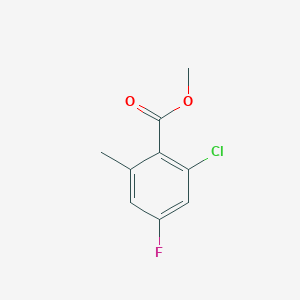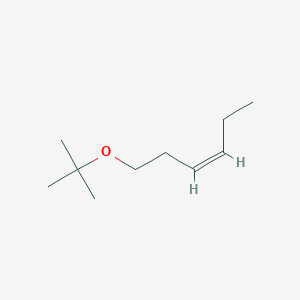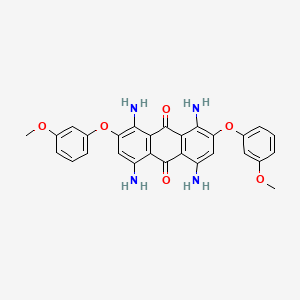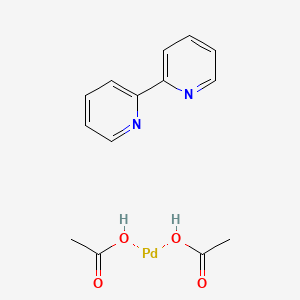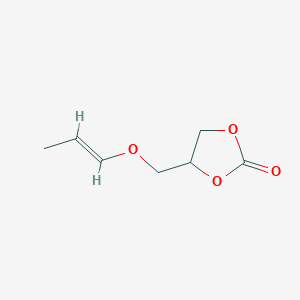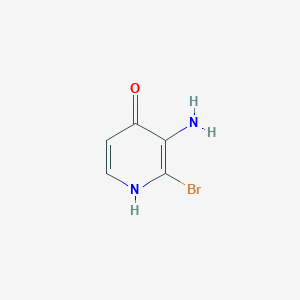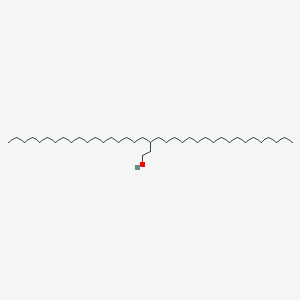
3-Octadecylheneicosan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Octadecylheneicosan-1-ol is a long-chain alcohol with the chemical formula C39H80O. It is characterized by its high molecular weight and significant hydrophobic properties. This compound is often used in various industrial applications due to its unique chemical structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Octadecylheneicosan-1-ol typically involves the hydrogenation of corresponding alkenes or the reduction of fatty acids. One common method is the catalytic hydrogenation of 3-octadecylheneicosene using a palladium catalyst under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through large-scale hydrogenation processes. These processes often utilize heterogeneous catalysts such as palladium on carbon or alumina to ensure high yield and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Octadecylheneicosan-1-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound into alkanes using reagents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Thionyl chloride, phosphorus tribromide, pyridine as a catalyst.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alkanes.
Substitution: Alkyl halides.
Applications De Recherche Scientifique
3-Octadecylheneicosan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Studied for its potential role in cell membrane structure and function due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of 3-Octadecylheneicosan-1-ol involves its interaction with lipid bilayers in cell membranes. Its long hydrophobic chain allows it to integrate into the lipid bilayer, potentially altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane protein function .
Comparaison Avec Des Composés Similaires
1-Octadecanol: Similar in structure but with a shorter carbon chain.
3-Hexadecanol: Another long-chain alcohol with similar properties but different chain length.
1-Heneicosanol: Similar in structure but with a different position of the hydroxyl group.
Uniqueness: 3-Octadecylheneicosan-1-ol is unique due to its specific chain length and the position of the hydroxyl group, which confer distinct physical and chemical properties. Its high molecular weight and hydrophobic nature make it particularly useful in applications requiring long-chain alcohols with specific functionalities .
Propriétés
Formule moléculaire |
C39H80O |
|---|---|
Poids moléculaire |
565.1 g/mol |
Nom IUPAC |
3-octadecylhenicosan-1-ol |
InChI |
InChI=1S/C39H80O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-39(37-38-40)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39-40H,3-38H2,1-2H3 |
Clé InChI |
LXFSWTRMSRCCLY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCCCCCC)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,2'-Bipyridine]-3,3',6,6'-tetracarboxylic acid](/img/structure/B15249966.png)
![Carbamic acid, N-[(5S)-6-[[3-[[[(1S)-1-[[[3-(aminocarbonyl)-4-methoxyphenyl]amino]carbonyl]-5-[[(phenylmethoxy)carbonyl]amino]pentyl]amino]carbonyl]-4-methoxyphenyl]amino]-5-[[(1,1-dimethylethoxy)carbonyl]amino]-6-oxohexyl]-, phenylmethyl ester](/img/structure/B15249967.png)
